molecular formula C16H14F2N4O3S B2747957 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-89-0

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2747957
CAS No.: 2034478-89-0
M. Wt: 380.37
InChI Key: VMGIQRAVDJHLPN-UHFFFAOYSA-N
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Description

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with a difluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the Difluorophenylsulfonyl Group: The difluorophenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Coupling with Pyrazine Derivative: The final step involves coupling the piperidine intermediate with a pyrazine derivative under conditions that promote ether bond formation, such as using strong bases or catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The difluorophenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrazine rings may also contribute to the compound’s overall biological activity by facilitating binding to target proteins and modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile
  • 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)quinoline-2-carbonitrile
  • 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)benzene-2-carbonitrile

Uniqueness

The uniqueness of 3-((1-((2,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the difluorophenylsulfonyl group enhances its potential interactions with biological targets, while the pyrazine ring provides additional sites for chemical modification and functionalization.

Properties

IUPAC Name

3-[1-(2,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O3S/c17-11-3-4-13(18)15(8-11)26(23,24)22-7-1-2-12(10-22)25-16-14(9-19)20-5-6-21-16/h3-6,8,12H,1-2,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGIQRAVDJHLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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